Bisantrene Exhibits Significantly Lower Cardiac Reactive Oxygen Species (ROS) Production Compared to Anthracyclines
Bisantrene, in direct comparison to doxorubicin and other anthracyclines, does not significantly enhance cardiac reactive oxygen species (ROS) metabolism. In vitro assays using cardiac sarcoplasmic reticulum and submitochondrial particles demonstrated that doxorubicin and daunorubicin stimulated superoxide and hydrogen peroxide production in a dose-dependent manner, whereas bisantrene, along with mitoxantrone, m-AMSA, and neocarzinostatin, did not significantly increase cardiac ROS generation [1].
| Evidence Dimension | Stimulation of cardiac reactive oxygen species (ROS) production |
|---|---|
| Target Compound Data | Did not significantly enhance cardiac ROS metabolism |
| Comparator Or Baseline | Doxorubicin, daunorubicin, rubidazone, aclacinomycin A: significantly increased superoxide and hydrogen peroxide production in a dose-dependent manner |
| Quantified Difference | Qualitative difference: absence of significant ROS stimulation for bisantrene vs. dose-dependent stimulation for anthracyclines |
| Conditions | In vitro: cardiac sarcoplasmic reticulum and submitochondrial particles |
Why This Matters
This reduced potential for cardiac oxidative stress translates to a lower clinical risk of cardiotoxicity, making bisantrene a safer alternative for patients with pre-existing cardiac conditions or those at high risk for anthracycline-induced heart failure.
- [1] Doroshow JH. Comparative cardiac oxygen radical metabolism by anthracycline antibiotics, mitoxantrone, bisantrene, 4'-(9-acridinylamino)-methanesulfon-m-anisidide, and neocarzinostatin. Biochem Pharmacol. 1983 Oct 1;32(19):2935-9. doi: 10.1016/0006-2952(83)90399-4. PMID: 6313012. View Source
